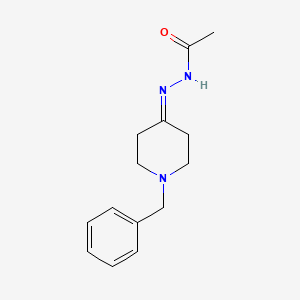
3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are heterocyclic compounds containing an oxadiazole ring with diverse chemical and physical properties. These compounds are synthesized through various methods and are studied for their potential applications in different fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 2-(4-aminophenyl)-5-(2-alkyloxy-phenyl)-1,3,4-oxadiazoles has been achieved using p-nitrobenzoic acid and methyl salicylate, showcasing high yields and confirming structures through FT-IR and 1H NMR analysis (Li Shi-feng, 2007).
Molecular Structure Analysis
Molecular and crystal structures of specific 1,2,4-oxadiazole derivatives have been determined using techniques like single crystal X-ray diffraction. For example, the structure of 2-methyl-3-(2-nitro-phenyl)-4-phenyl-[1,2,4]oxadiazolidin-5-one has been analyzed, providing insights into the compound's conformational flexibility and intermolecular interactions (Hasan Karabıyık et al., 2005).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives participate in various chemical reactions, including nitration, which can produce a mixture of nitrophenyl derivatives. These reactions are influenced by conditions such as the use of nitric acid or mixed acids, leading to different product distributions (A. Blackhall et al., 1980).
Physical Properties Analysis
The physical properties, including liquid crystalline behavior, have been studied for 1,3,4-oxadiazole derivatives. Certain compounds exhibit nematic phases or smectic A phases, depending on the presence of polar groups and the length of alkoxy terminal chains (H. Abboud et al., 2017).
Chemical Properties Analysis
1,3,4-Oxadiazole derivatives display a range of chemical properties, including antibacterial and antifungal activities. Some derivatives have shown remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli, attributed to their structural features (E. Jafari et al., 2017).
properties
IUPAC Name |
3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-4-2-3-5-13(10)14-16-15(21-17-14)11-6-8-12(9-7-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRZLRISWZPOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide](/img/structure/B5645838.png)
![(3R*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5645839.png)

![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![5-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5645874.png)
![methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5645884.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)
![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)

![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)

![3-methyl-3-phenyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5645931.png)
![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)
![N-[4'-(benzyloxy)-4-biphenylyl]acetamide](/img/structure/B5645939.png)